(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid (R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 156130-68-6
VCID: VC21090279
InChI: InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol

(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid

CAS No.: 156130-68-6

Cat. No.: VC21090279

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid - 156130-68-6

Specification

CAS No. 156130-68-6
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Standard InChI InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Standard InChI Key AIFKBFKJMQTYAM-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator